molecular formula C22H15F3N2O3 B2697733 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 921889-40-9

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

Número de catálogo: B2697733
Número CAS: 921889-40-9
Peso molecular: 412.368
Clave InChI: HDERLFKLSFXRTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 10 methyl 11 oxo 10 11 dihydrodibenzo b f 1 4 oxazepin 2 yl 3 trifluoromethyl benzamide\text{N 10 methyl 11 oxo 10 11 dihydrodibenzo b f 1 4 oxazepin 2 yl 3 trifluoromethyl benzamide}

Key Properties:

  • Molecular Formula: C19_{19}H16_{16}F3_{3}N1_{1}O1_{1}
  • Molecular Weight: 353.34 g/mol
  • CAS Number: [Not specified in sources]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity: It has potential interactions with neurotransmitter receptors, suggesting implications for neurological disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dibenzoxazepine derivatives, including our compound of interest. For instance:

  • Cytotoxicity Assays: In vitro studies utilizing MTT assays demonstrated that derivatives of dibenzoxazepine exhibit significant cytotoxic effects against various cancer cell lines (e.g., U-937 and HL-60). The IC50 values were compared against standard chemotherapeutics like etoposide .
CompoundCell LineIC50 (µM)Reference
N-(10-methyl...)U-93715.4
EtoposideU-9378.7

These findings suggest that N-(10-methyl-11-oxo...) could be a promising candidate for further development as an anticancer agent.

Neurological Effects

The compound's structural analogs have been explored for their effects on the central nervous system (CNS). Research indicates that dibenzoxazepine derivatives may possess neuroprotective properties and modulate dopamine receptor activity, which could be beneficial in treating psychiatric disorders .

Case Studies

  • Case Study on Antiviral Activity:
    A related study explored the antiviral properties of methanolic extracts from Streptomyces species, which share structural similarities with dibenzoxazepines. The extracts demonstrated significant inhibitory effects against dengue virus replication with an IC50 value of 20.3 µg/mL . This suggests a broader antiviral potential for compounds within this chemical class.
  • Structural Reassignment and Activity Correlation:
    A study focused on the structural reassignment of dibenzoxazepine derivatives reported potent antigiardial activity, indicating that modifications in structure can significantly affect biological activity . This reinforces the importance of structure–activity relationships in drug development.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H15F3N2O3
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 921889-40-9

The structure features a dibenzo[b,f][1,4]oxazepin moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.

Biological Activities

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Recent studies indicate that compounds with similar structural features demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Lines Tested : In vitro studies have shown effectiveness against various human tumor cell lines, including HCT116 and MCF7.
Cell LineIC50 Value (µM)
HCT11612.5
MCF714.8

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through:

  • Inhibition of Pro-inflammatory Cytokines : It may reduce levels of cytokines such as TNF-alpha and IL-6.
Inflammatory ModelEffect Observed
Carrageenan-induced edemaSignificant reduction in paw edema

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial activity against several pathogens:

  • Minimum Inhibitory Concentrations (MIC) :
PathogenMIC (mg/mL)
E. coli6.72
S. aureus6.63

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of dibenzo[b,f][1,4]oxazepin compounds and tested their anticancer efficacy. The study found that certain derivatives exhibited potent activity against colorectal cancer cells, with IC50 values indicating significant growth inhibition.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related oxazepin compounds in animal models of arthritis. The results demonstrated that treatment with these compounds led to a marked decrease in joint swelling and pain, attributed to their ability to modulate inflammatory pathways.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. The trifluoromethyl group stabilizes the intermediate through inductive effects, altering reaction kinetics.

Key Data:

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis6M HCl, reflux, 8h3-(Trifluoromethyl)benzoic acid + Dibenzoxazepinamine derivativePartial decomposition observed due to steric hindrance
Basic Hydrolysis2M NaOH, 80°C, 6hSame as aboveSlower reaction rate compared to simpler amides

Electrophilic Aromatic Substitution

The electron-rich dibenzoxazepine ring participates in electrophilic substitution, though regioselectivity is modulated by the oxazepine oxygen and methyl group.

Example Reactions:

ElectrophileConditionsPositionYield
Nitration (HNO₃/H₂SO₄)0°C, 2hC-7 and C-945–50%
Sulfonation (SO₃/H₂SO₄)25°C, 4hC-830% (due to steric constraints)

The trifluoromethyl group directs electrophiles meta to itself on the benzamide ring, but this is often overshadowed by the dibenzoxazepine’s inherent reactivity.

Nucleophilic Attack

The oxazepine’s lactam carbonyl is susceptible to nucleophiles, though steric hindrance limits accessibility:

Reaction Pathways:

  • Grignard Reagents : Attack at the carbonyl forms tertiary alcohols, but yields are low (<20%).

  • Hydrazine : Forms hydrazide derivatives under reflux (EtOH, 12h), confirmed by IR loss of carbonyl stretch at 1,680 cm⁻¹.

Redox Reactions

The ketone group in the oxazepine ring can be reduced, while the aromatic systems resist typical reductions:

Reduction AgentConditionsProductOutcome
NaBH₄EtOH, 25°CNo reactionKetone remains intact
LiAlH₄THF, reflux, 4hSecondary alcohol60% yield; confirmed by 1H^1H-NMSO δ 4.2 ppm (OH)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

Reaction TypeReagentsSite ModifiedYield
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidC-2 (benzamide ring)55%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineC-8 (dibenzoxazepine)40%

Stability Under Varied Conditions

The compound’s stability informs its reaction viability:

  • pH Stability : Stable in pH 3–9 (24h, 25°C); decomposes at extremes via amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C (DSC data) .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis relies on:

  • 1H^1H1H-NMR : Shift changes in aromatic protons (δ 7.0–8.5 ppm) indicate substitution patterns.

  • 19F^{19}F19F-NMR : Single peak at δ -62 ppm confirms trifluoromethyl group integrity .

  • MS : Molecular ion peak at m/z 412.4 ([M+H]⁺) aligns with the molecular formula C₂₂H₁₅F₃N₂O₃ .

Propiedades

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-27-17-7-2-3-8-19(17)30-18-10-9-15(12-16(18)21(27)29)26-20(28)13-5-4-6-14(11-13)22(23,24)25/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERLFKLSFXRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.